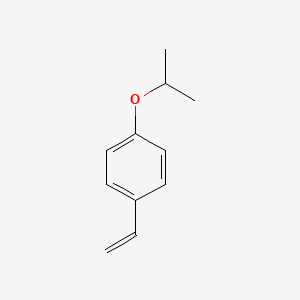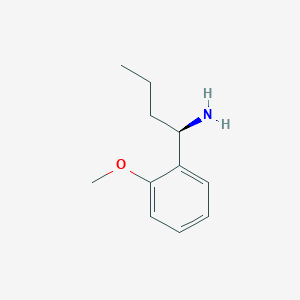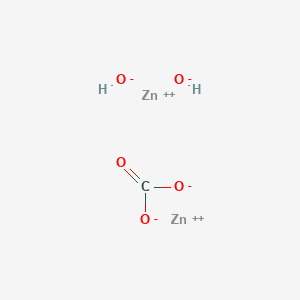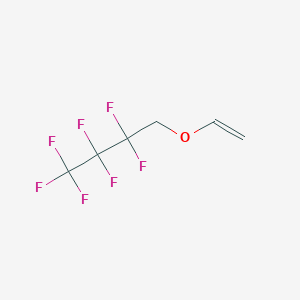
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is a fluorinated organic compound characterized by the presence of an ethenyloxy group attached to a heptafluorobutane backbone. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. Fluorinated compounds like this one are often used in various industrial applications due to their stability, non-reactivity, and unique physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutyl alcohol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Nucleophilic substitution reactions can replace the ethenyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanal, while reduction could produce 4-(ethoxy)-1,1,1,2,2,3,3-heptafluorobutane.
Wissenschaftliche Forschungsanwendungen
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical inertness and stability.
Wirkmechanismus
The mechanism of action of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is largely determined by its ability to interact with various molecular targets through its fluorinated backbone and ethenyloxy group. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluoropropane
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorohexane
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorooctane
Uniqueness
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its specific chain length and the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where other fluorinated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
356-00-3 |
|---|---|
Molekularformel |
C6H5F7O |
Molekulargewicht |
226.09 g/mol |
IUPAC-Name |
4-ethenoxy-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C6H5F7O/c1-2-14-3-4(7,8)5(9,10)6(11,12)13/h2H,1,3H2 |
InChI-Schlüssel |
UDAAMHMYEJUEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
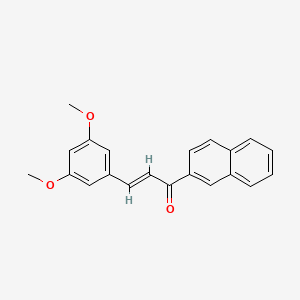

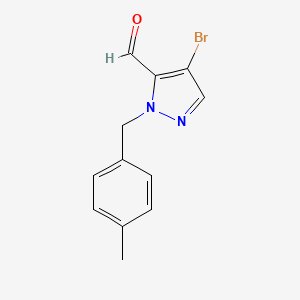
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)


